Milameline

Übersicht

Beschreibung

Milamelin, auch bekannt als CI-979, PD-129,409 und RU-35,926, ist ein nicht-selektiver partieller Agonist des muskarinischen Acetylcholinrezeptors. Es wurde ursprünglich wegen seiner kognitionsfördernden Eigenschaften für das Potenzial zur Behandlung der Alzheimer-Krankheit untersucht. Klinische Studien ergaben jedoch schlechte Ergebnisse, was zur Beendigung der Entwicklung führte .

Vorbereitungsmethoden

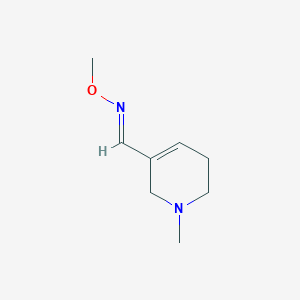

Milamelin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Der Syntheseweg beinhaltet die Bildung der Verbindung (E)-N-Methoxy-1-(1-Methyl-1,2,5,6-Tetrahydropyridin-3-yl)methanimin. Die Herstellung beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten.

Analyse Chemischer Reaktionen

Milamelin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel führt die Änderung des O-Methylaldoxims zu einem O-Propargyloxime zu einem anderen Molekül namens RU 35986 .

Wissenschaftliche Forschungsanwendungen

Milamelin wurde ausgiebig auf seine Auswirkungen auf das zentrale und periphere cholinerge System untersucht. In der wissenschaftlichen Forschung wurde es verwendet, um sein Potenzial zu untersuchen, cholinerge Dysfunktionen umzukehren und die kognitive Funktion zu verbessern. Studien haben gezeigt, dass Milamelin die funktionelle Konnektivität im Gehirn modulieren, die Gedächtnisleistung verbessern und den kortikalen Blutfluss erhöhen kann. Es wurde auch in pharmakologischen Studien verwendet, um seine Auswirkungen auf Neurotransmittersysteme und Gehirnaktivität zu verstehen .

Wirkmechanismus

Milamelin wirkt als partieller Agonist an muskarinischen Acetylcholinrezeptoren. Es bindet an diese Rezeptoren und stimuliert in bestimmten Zelltypen die Phosphatidylinositol-Hydrolyse, während es in anderen die cAMP-Akkumulation hemmt. Diese doppelte Wirkung führt zur Modulation der cholinergen Aktivität im Gehirn. Die Wirkungen von Milamelin beruhen nicht auf der Hemmung der Acetylcholinesterase und es bindet nicht signifikant an andere Neurotransmitterrezeptoren .

Wirkmechanismus

Milameline acts as a partial agonist at muscarinic acetylcholine receptors. It binds to these receptors and stimulates phosphatidylinositol hydrolysis in certain cell types, while inhibiting cAMP accumulation in others. This dual action results in the modulation of cholinergic activity in the brain. This compound’s effects are not due to the inhibition of acetylcholinesterase, and it does not significantly bind to other neurotransmitter receptors .

Vergleich Mit ähnlichen Verbindungen

Milamelin ähnelt anderen muskarinischen Rezeptoragonisten wie Alvamelin, Sabcomelin, Tazomelin und Xanomelin. Diese Verbindungen zielen ebenfalls auf muskarinische Acetylcholinrezeptoren ab und wurden auf ihre potenziellen kognitionsfördernden Wirkungen untersucht. Die einzigartige partielle Agonistenaktivität von Milamelin und sein spezifisches Bindungsprofil unterscheiden es von diesen anderen Verbindungen .

Biologische Aktivität

Milameline, also known as CI-979 or RU35926, is a muscarinic receptor agonist primarily studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. It exhibits a unique profile as a partial agonist at various muscarinic receptor subtypes (M1 to M5), influencing both central and peripheral cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Muscarinic Receptor Affinity

This compound demonstrates significant affinity for all five human muscarinic receptor subtypes. The following table summarizes its binding affinities:

| Receptor Subtype | Affinity (Ki values) |

|---|---|

| hM1 | Nanomolar |

| hM2 | Micromolar |

| hM3 | Nanomolar |

| hM4 | Micromolar |

| hM5 | Nanomolar |

This compound acts as a partial agonist at these receptors, stimulating phosphatidylinositol hydrolysis in M1 and M3 receptors while inhibiting cAMP accumulation in M2 and M4 receptors, indicating its diverse modulatory effects on cholinergic signaling pathways .

Central Nervous System Effects

Research has shown that this compound can enhance cognitive functions and ameliorate memory deficits in animal models. In a study involving rats, this compound improved performance in the Morris water maze, a test for spatial learning and memory, particularly in subjects with basal forebrain lesions . Additionally, it decreased spontaneous swimming activity and scopolamine-induced impairments, suggesting potential applications in treating cognitive deficits associated with dementia .

Electroencephalogram (EEG) Activity

EEG studies in both rats and rhesus monkeys revealed that this compound administration resulted in low-voltage desynchronized EEG activity, indicative of increased arousal and cognitive engagement. This effect aligns with its role as a central cholinergic agent .

Cognitive Enhancement in Alzheimer's Disease

Clinical trials have explored this compound's efficacy in Alzheimer's disease patients. One notable study indicated that this compound could potentially slow cognitive decline by enhancing cholinergic neurotransmission. Participants receiving this compound showed improvements in attention and memory compared to placebo groups .

Side Effects and Safety Profile

While this compound exhibits promising therapeutic benefits, it is important to consider its side effects. Adverse effects have been reported at higher doses, including gastrointestinal disturbances and convulsions. These side effects necessitate careful dosage regulation during clinical use .

Eigenschaften

IUPAC Name |

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMXHEYLRHNXAB-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C=NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC=C(C1)/C=N/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028867 | |

| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139886-32-1 | |

| Record name | Milameline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139886-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milameline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILAMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9X77R42FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.